Product packaging for 2-Methyl-4-(4-methylphenyl)phenol(Cat. No.:CAS No. 175136-31-9)

2-Methyl-4-(4-methylphenyl)phenol

Cat. No.: B068083
CAS No.: 175136-31-9
M. Wt: 198.26 g/mol
InChI Key: BNZOPTDFDBYNAD-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)phenol is a high-purity biphenyl derivative of interest in advanced materials science and organic synthesis research. This compound features a phenolic core structure substituted with methyl groups, making it a valuable intermediate for constructing more complex molecular architectures. Research Applications: • Polymer & Materials Science: Serve as a monomer or building block for developing novel polymeric resins, liquid crystals, and functional organic materials. Its molecular structure can influence material properties like thermal stability and mechanical strength. • Organic Synthesis: Function as a versatile synthetic intermediate. The phenolic hydroxyl group can be modified through alkylation, acylation, or etherification, while the aromatic rings are amenable to various electrophilic substitution reactions. • Corrosion Science: Explore potential applications as a corrosion inhibitor. Phenolic compounds with aromatic systems are known to adsorb onto metal surfaces, forming protective films that can mitigate corrosive degradation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B068083 2-Methyl-4-(4-methylphenyl)phenol CAS No. 175136-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZOPTDFDBYNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366233
Record name 2-methyl-4-(4-methylphenyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID40366233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-31-9
Record name 3,4′-Dimethyl[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-4-(4-methylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 4 4 Methylphenyl Phenol and Analogues

Strategic Approaches to the Synthesis of 2-Methyl-4-(4-methylphenyl)phenol and Related Biphenyl (B1667301) Phenols

The synthesis of biphenyl scaffolds, the core of this compound, is a cornerstone of modern organic synthesis. These structures are typically assembled via cross-coupling reactions that form a crucial carbon-carbon bond between two aryl rings. Several powerful methods are available, with palladium-catalyzed reactions being among the most effective and widely used. rsc.orgresearchgate.net

Key strategies for the synthesis of substituted biphenyls include:

Suzuki-Miyaura Cross-Coupling: This is one of the most versatile methods for C-C bond formation. nih.gov It involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.orgnih.gov For the target molecule, this could involve coupling a derivative of 4-methylphenylboronic acid with a protected 2-methyl-4-halophenol.

Negishi Cross-Coupling: This reaction couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.gov The mechanism is similar to other palladium-catalyzed cross-couplings. nih.gov

Stille Cross-Coupling: This method utilizes the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. nih.gov It proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov

Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halide molecules. rsc.org While historically significant, it often requires harsh reaction conditions.

Wurtz-Fittig Reaction: This reaction extends the Wurtz reaction to the synthesis of alkylated aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal. nih.gov

These methods provide a robust toolbox for chemists to construct the biphenyl core with a high degree of control over the substitution pattern. rsc.orgresearchgate.net The choice of method often depends on the availability of starting materials and the tolerance of functional groups present in the molecule.

Advanced Condensation Reactions for Phenolic Schiff Bases

While not a direct route to the target biphenyl phenol (B47542), the synthesis of phenolic Schiff bases is an important area of condensation chemistry involving similar starting materials (phenols and aryl derivatives). Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. wjpsonline.comacs.orgatlantis-press.com Those derived from phenolic aldehydes are of particular interest due to their roles as ligands in coordination chemistry and as intermediates in organic synthesis. researchgate.netresearchgate.netyoutube.com

Utilizing Substituted Arylamines and Phenolic Aldehydes in Schiff Base Formation

The formation of a phenolic Schiff base is a reversible reaction that involves a two-step addition-elimination mechanism. wjpsonline.comacs.org The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the phenolic aldehyde. acs.org This is followed by an intramolecular proton transfer to form a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product. acs.org

A typical example is the condensation of a phenolic aldehyde like salicylaldehyde (B1680747) with a substituted arylamine such as p-toluidine. researchgate.netresearchgate.net The reaction is usually performed in a suitable solvent like ethanol (B145695) or DMF, often with heating to drive the reaction to completion. researchgate.netresearchgate.net The resulting Schiff base contains an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which contributes to its stability. researchgate.netresearchgate.net

Optimization of Catalytic Systems and Reaction Media

To improve the efficiency of Schiff base formation, various catalytic systems and reaction conditions have been developed. The dehydration of the carbinolamine intermediate is often the rate-determining step and is typically catalyzed by either an acid or a base. wjpsonline.com

Catalytic Systems:

Acid/Base Catalysis: Mildly acidic conditions can protonate the carbonyl group, increasing its electrophilicity, or protonate the hydroxyl of the carbinolamine, making it a better leaving group (water). wjpsonline.comyoutube.com However, high acid concentrations can protonate the amine, rendering it non-nucleophilic. wjpsonline.com Base catalysis is also employed. tandfonline.com

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, activating the aldehyde for nucleophilic attack. youtube.com

Metal Complexes: Transition metal complexes, such as those of Cu(II) and Pd(II), have been shown to be effective catalysts for various organic transformations, including the synthesis of chalcones via Claisen-Schmidt condensation, a related reaction type. mdpi.comresearchgate.net

Reaction Media and Conditions:

Solvent-Free Synthesis: Grinding the reactants together, sometimes with a catalyst like dodecatungstosilicic acid/P2O5, can produce high yields of Schiff bases in minutes, representing an efficient and environmentally friendly approach. researchgate.net

Aqueous Media: Water has been explored as a green solvent for Schiff base synthesis. tandfonline.comstackexchange.com These reactions can show significant rate acceleration, and the insolubility of the product in water often simplifies isolation. tandfonline.com

Microwave Irradiation: The use of microwaves can dramatically reduce reaction times and improve yields. wjpsonline.comnih.gov This method is often combined with the use of water as a solvent or solvent-free conditions to create highly efficient and green synthetic protocols. wjpsonline.comtandfonline.comnih.gov

Interactive Table: Catalytic Systems for Phenolic Schiff Base Synthesis

Catalyst/ConditionDescriptionAdvantagesSource
Acid/Base CatalysisGeneral catalysis to facilitate the dehydration of the carbinolamine intermediate.Readily available and simple to implement. wjpsonline.com
Microwave IrradiationUses microwave energy to heat the reaction mixture.Shorter reaction times, often higher yields, reduced by-products. wjpsonline.comnih.gov
Aqueous MediaUses water as the reaction solvent.Eco-friendly, potential rate acceleration, simplified product isolation. tandfonline.comstackexchange.com
Solvent-Free ConditionsReactants are mixed directly, often by grinding.High efficiency, minimal waste, simple workup. researchgate.net
Metal Complexes (e.g., Cu(II), Pd(II))Transition metal complexes used to catalyze the reaction.High catalytic activity and can be used in low concentrations. mdpi.comresearchgate.net

Principles of Sustainable Synthesis in Aromatic Hydroxylation

Green chemistry principles advocate for the design of chemical processes that minimize or eliminate the generation of hazardous substances. nih.gov This includes preventing waste, using catalysts, and employing renewable resources. nih.govrsc.org In the context of synthesizing phenols, aromatic hydroxylation is a key transformation.

Traditionally, this is achieved through chemical methods that can be harsh. However, biocatalysis offers a powerful and sustainable alternative. researchgate.net Enzymes such as cytochrome P450 monooxygenases and peroxidases can selectively hydroxylate aromatic compounds under mild, environmentally benign conditions. researchgate.netrsc.org The mechanism of metabolic aromatic hydroxylation often proceeds through an epoxide (arene oxide) intermediate that rearranges to the final phenol product. nih.gov The use of these biocatalysts represents an elegant and efficient way to achieve selective hydroxylation, aligning with the core tenets of green chemistry. researchgate.netrsc.org

Multi-Step Synthetic Strategies for Substituted Phenols

The construction of complex molecules like highly substituted phenols often requires multi-step synthetic sequences. The strategic design of these routes is crucial for maximizing efficiency and yield.

Convergent and Divergent Synthetic Routes from Aryl Derivatives

The synthesis of complex substituted phenols can be approached using either convergent or divergent strategies. oregonstate.edu

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the later stages. For this compound, this would likely involve preparing a substituted toluene (B28343) derivative and a substituted phenol derivative separately, followed by a cross-coupling reaction (e.g., Suzuki) to link them. This strategy is often more efficient for complex targets as it allows for the accumulation of material along separate pathways, with the final, often challenging, coupling step performed on advanced intermediates.

Divergent Synthesis: A divergent strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. While less direct for a single target, this approach is powerful for exploring structure-activity relationships. For example, a central biphenyl core could be synthesized and then subjected to various late-stage functionalization reactions to install different substituents.

Recent advances have enabled the synthesis of even penta-substituted phenols with complete regiochemical control using cycloaddition cascades, representing a significant step forward in the preparation of highly substituted benzenoid molecules. oregonstate.edu Classical methods also provide multi-step routes, for instance, starting from benzene (B151609) or toluene and using a sequence of electrophilic aromatic substitutions like Friedel-Crafts alkylation, nitration, and sulfonation, combined with functional group manipulations like the reduction of a nitro group to an amine followed by a Sandmeyer reaction to introduce the hydroxyl group. stackexchange.com

Interactive Table: Comparison of Synthetic Strategies

StrategyDescriptionAdvantages for Synthesizing AnaloguesSource
ConvergentSeparate fragments of the molecule are synthesized independently and then combined.Generally more efficient for single, complex targets. Maximizes overall yield. oregonstate.edu
DivergentA common intermediate is modified through various reaction pathways to create a library of compounds.Excellent for creating multiple analogues from a single precursor; useful for medicinal chemistry. oregonstate.edu

Selective Functional Group Transformations (e.g., Reduction, Alkylation)

The synthesis of this compound and its analogues often requires precise manipulation of functional groups to achieve the desired substitution pattern. Alkylation and reduction are fundamental transformations in this context.

Alkylation:

Alkylation introduces alkyl groups onto the phenolic ring or the connected phenyl ring. slchemtech.com For phenolic compounds, this can occur via C-alkylation (on the aromatic ring) or O-alkylation (on the hydroxyl group). The choice of method and catalyst is crucial for directing the reaction to the desired position.

Common alkylation strategies include:

Friedel-Crafts Alkylation: This classic method uses an alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to alkylate the aromatic ring. slchemtech.com The reaction proceeds through an electrophilic aromatic substitution mechanism. slchemtech.com For phenols, the hydroxyl group is a strong activating group, directing alkylation primarily to the ortho and para positions.

Base-Catalyzed Alkylation: Phenols can be deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. alfa-chemistry.com This method, often referred to as Williamson ether synthesis when O-alkylation is the goal, can also lead to C-alkylation. The selectivity between O- and C-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature.

Vapor-Phase Alkylation: For industrial-scale synthesis, alkylated phenols can be manufactured through the vapor-phase reaction of a phenol with an alcohol over a metal oxide catalyst at high temperatures (e.g., 420°C to 500°C). google.com Catalysts based on magnesium or iron oxides have been used, with a focus on achieving high ortho-selectivity. google.com

Alkylation with Olefins: Phenols can be alkylated using olefins in the presence of an acid catalyst. The reaction follows a mechanism involving an initial exothermic reaction to form an ester, followed by pathways leading to O-alkylation or C-alkylation. slchemtech.com

Table 1: Overview of Phenol Alkylation Methods
MethodAlkylating AgentCatalyst/ConditionsKey CharacteristicsCitation
Friedel-Crafts AlkylationAlkyl HalideLewis Acid (e.g., AlCl₃, FeCl₃)Electrophilic aromatic substitution; directs to ortho/para positions. slchemtech.com
Base-Catalyzed AlkylationAlkyl Halide or SulfateBase (e.g., NaOH, K₂CO₃)Involves phenoxide ion; selectivity (O- vs. C-alkylation) is condition-dependent. alfa-chemistry.com
Vapor-Phase AlkylationAlcohol (e.g., Methanol)Metal Oxide (e.g., MgO) at high temp. (420-500°C)Used for industrial production; can achieve high ortho-selectivity. google.com
Alkylation with OlefinsOlefinAcid CatalystCan lead to O- and C-alkylation via an ester intermediate. slchemtech.com

Reduction:

Reduction reactions are employed to convert functional groups in precursors to the desired state in the final molecule. For instance, if a synthetic route to a biphenyl involves coupling of a nitrated or acylated aromatic ring, the nitro or carbonyl group would need to be reduced. A general overview of biphenyl functionalization includes reduction as a key reaction. rsc.org While specific reduction protocols for this compound are not detailed in the provided literature, standard organic synthesis methods are applicable. For example, a nitro group can be reduced to an amino group, which can then be removed or converted, while a ketone can be reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) or to a hydroxyl group. organic-synthesis.com

Control of Regioselectivity and Diastereoselectivity in Phenolic Coupling Reactions

The central C-C bond formation in biphenyl structures like this compound is often achieved through phenolic coupling reactions. However, controlling the regioselectivity (where the bond forms) and diastereoselectivity (the 3D arrangement of atoms) is a significant synthetic challenge. rsc.org

Regioselectivity:

Oxidative coupling of phenols proceeds via phenoxy radicals, where the unpaired electron is delocalized, leading to several possible isomeric products (e.g., ortho-para', para-para', ortho-ortho'). rsc.orgvtt.fi Achieving high regioselectivity is essential for an efficient synthesis.

Strategies to control regioselectivity include:

Catalyst Control: Iron-catalyzed oxidative coupling has emerged as a powerful method for preparing complex phenolic frameworks. acs.org The choice of catalyst and ligands can direct the coupling to favor a specific isomer. For instance, in the synthesis of bisphenol F analogues, microporous H-beta zeolites have been used, with the catalyst's Si/Al ratio influencing activity and product distribution. researchgate.net

Enzymatic Catalysis: Enzymes, particularly laccases and cytochrome P450 monooxygenases, can catalyze oxidative intermolecular phenol coupling with remarkable regio- and stereoselectivity. rsc.orgdntb.gov.ua These biocatalytic systems, often found in fungi, plants, and bacteria, offer a green alternative to traditional chemical methods. rsc.org

Substrate Control: The electronic and steric properties of substituents on the phenol ring can direct the coupling reaction. Electron-donating groups on a nucleophile can enhance its reactivity in Friedel-Crafts type alkylations, which can be a competing pathway or a deliberate step in bisphenol synthesis. diva-portal.org

Reaction Conditions: Factors such as pH and the solvent system can significantly affect the reaction mechanism and, consequently, the regio- and stereoselectivity of the coupling. vtt.fi

Table 2: Factors Influencing Selectivity in Phenolic Coupling
FactorInfluence on SelectivityExample/MechanismCitation
CatalystDirects coupling to specific positions (regioselectivity) and can induce asymmetry (stereoselectivity).Iron catalysts, zeolites, and enzymes (laccases, cytochrome P450) guide the reaction pathway. rsc.orgacs.orgresearchgate.net
SubstituentsSteric hindrance and electronic effects of groups on the phenol ring favor certain coupling sites.Methoxylation patterns on reactants affect the ratio of p,p', m,p', and o,p' isomers. diva-portal.org
Reaction ConditionspH and solvent can alter the reactivity of intermediates and stabilize certain transition states.The formation of quinone methide intermediates and their subsequent reactions are sensitive to pH. vtt.fi

Diastereoselectivity:

For substituted biphenyls, rotation around the aryl-aryl single bond can be restricted, leading to stable, non-interconverting rotational isomers called atropisomers. Controlling the axial chirality in these molecules is a key aspect of diastereoselective synthesis. Methods have been developed for the enantioselective synthesis of biphenols that rely on the highly selective transfer of central-to-axial chirality during an aromatization step. nih.gov For example, the ring-closing reaction of a racemic biphenyl dicarboxylic acid with a chiral diamine can yield a single, diastereomerically pure cyclic product. nih.gov

Synthesis of Isotopic Analogues for Mechanistic Investigations

The synthesis of isotopically labeled compounds is crucial for a wide range of scientific applications, including mechanistic studies, metabolic tracking, and medical imaging. chemrxiv.org Recent advances have enabled the efficient incorporation of carbon isotopes (such as ¹³C, ¹⁴C, and the short-lived ¹¹C) into the core aromatic structure of phenols. uchicago.eduacs.org

A prominent method involves a formal [5+1] cyclization. chemrxiv.orgchemrxiv.org This strategy relies on a specially designed 1,5-dibromo-1,4-pentadiene precursor. This precursor undergoes a lithium-halogen exchange, and the resulting diorganometallic reagent reacts with an isotopically labeled one-carbon electrophile, such as [¹³C]dibenzyl carbonate or [¹¹C]CO₂, to form the labeled phenol in the final step of the synthesis. uchicago.eduacs.org This late-stage labeling is highly advantageous as it maximizes the incorporation of the valuable isotope. acs.org

The application of these labeled phenols is diverse:

Carbon-13 (¹³C): ¹³C-labeled compounds are widely used as internal standards in mass spectrometry and as probes for Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orguchicago.edu They are also gaining utility in hyperpolarized magnetic resonance imaging (HP-MRI), a technique that can provide enhanced signal for imaging molecular interactions. acs.org

Carbon-14 (¹⁴C): ¹⁴C-labeled molecules are the gold standard for adsorption, distribution, metabolism, and excretion (ADME) studies, which are vital for determining the safety and efficacy of drug candidates. uchicago.edu

Carbon-11 (¹¹C): Due to its short half-life (approx. 20 minutes), ¹¹C is used to create radioligands for Positron Emission Tomography (PET), a powerful in vivo imaging modality. chemrxiv.org

By applying this [5+1] cyclization methodology, isotopic analogues of this compound could be synthesized, enabling detailed investigation into its reaction mechanisms, metabolic fate, and biological interactions.

Table 3: Applications of Carbon Isotopes in Phenol Labeling
IsotopeHalf-lifePrimary ApplicationSignificanceCitation
Carbon-11 (¹¹C)~20 minutesPositron Emission Tomography (PET)Allows for non-invasive, quantitative imaging of molecular processes in vivo. chemrxiv.orguchicago.edu
Carbon-13 (¹³C)StableNMR Spectroscopy, Mass Spectrometry, HP-MRIUsed as probes for structural and mechanistic studies and as imaging agents. uchicago.eduacs.org
Carbon-14 (¹⁴C)~5730 yearsADME StudiesGold standard for tracking the metabolic fate and safety profile of new chemical entities. uchicago.edu

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Analysis of 2-Methyl-4-(4-methylphenyl)phenol Structures

The initial step in a single-crystal X-ray diffraction study involves the determination of the unit cell parameters and the space group. fiveable.meinflibnet.ac.in The unit cell is the fundamental repeating unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic, etc.).

The space group provides a complete description of the symmetry elements present within the crystal lattice, such as rotation axes, mirror planes, and inversion centers. fiveable.me This information is crucial for understanding the packing of the molecules and any inherent symmetry in their arrangement.

As specific crystallographic data for "this compound" are not publicly available, a representative data table is presented below to illustrate how such information would be reported.

Table 1. Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₄H₁₄O
Formula Weight198.26 g/mol
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules/unit cell)Not Available

The crystal packing of "this compound" would be governed by a variety of non-covalent interactions. The phenolic hydroxyl (-OH) group is a key functional group capable of forming strong intermolecular hydrogen bonds, acting as both a hydrogen bond donor and acceptor. acs.orgnih.gov These interactions would likely play a significant role in the formation of supramolecular assemblies, such as chains or sheets, within the crystal lattice. iucr.org

Halogen bonding would not be a primary interaction for "this compound" itself, as it lacks halogen atoms. However, in derivatives of this compound where a halogen atom is introduced, this type of interaction could become a significant factor in directing the crystal packing.

The analysis of these interactions is often facilitated by techniques such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within a crystal. nih.gov

The conformation of "this compound" is largely defined by the torsion angle (or dihedral angle) between the two phenyl rings. nih.govbiorxiv.orgnih.govnumberanalytics.com Due to steric hindrance between the ortho-methyl group on one ring and the hydrogen atom on the other, a completely planar conformation is unlikely. researchgate.netscispace.comvu.nl The molecule is expected to adopt a twisted conformation to minimize this steric strain. The precise value of this torsion angle would be a key piece of information obtained from a single-crystal X-ray diffraction study.

Further conformational flexibility exists in the orientation of the hydroxyl and methyl groups. The analysis of these torsion angles provides a detailed picture of the molecule's three-dimensional shape in the solid state. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. slideshare.netuobasrah.edu.iqethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. jchps.com

¹H NMR spectroscopy would provide information on the number of different types of protons in "this compound" and their relative abundance. fiveable.meirisotope.com The spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two methyl groups. The chemical shifts (δ) of these signals would be indicative of their electronic environment, and spin-spin coupling patterns would reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. fiveable.meirisotope.comlibretexts.orgstudylib.net A proton-decoupled ¹³C NMR spectrum would show a single peak for each chemically unique carbon atom. The chemical shifts of the carbon signals would help to identify the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbons.

Below are hypothetical data tables for the ¹H and ¹³C NMR spectra of "this compound," illustrating the type of data that would be obtained.

Table 2. Hypothetical ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0-10.0s1H-OH
~7.0-7.5m7HAromatic-H
~2.3s3HAr-CH₃
~2.2s3HAr-CH₃
Table 3. Hypothetical ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~150-155C-OH
~120-140Aromatic C
~20-22Ar-CH₃

To unambiguously assign all proton and carbon signals and to gain further insight into the molecular structure, advanced two-dimensional (2D) NMR techniques would be employed. numberanalytics.comnumberanalytics.comacs.orgresearchgate.netwikipedia.orgox.ac.uk

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond away), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity between different structural fragments of the molecule, such as the linkage between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the through-space interactions between the protons of the two aromatic rings, which can help to elucidate the preferred conformation of the molecule in solution.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed picture of the molecular structure of "this compound" in solution can be constructed.

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange

In this compound, the phenol (B47542) ring has a methyl group at the 2-position (ortho to the inter-ring bond). This ortho-substituent is expected to create a significant steric barrier to rotation, influencing the conformational equilibrium of the molecule. nih.gov Dynamic NMR spectroscopy is a powerful technique for quantifying the energy barriers associated with such rotational processes. nih.govacs.org For biphenyls with a single ortho-substituent, these barriers can range up to 15.4 kcal/mol. nih.gov

The rotation around the central C-C bond leads to the existence of different rotational isomers, or atropisomers, which can interconvert. At low temperatures, this rotation is slow on the NMR timescale, and distinct signals for the non-equivalent protons and carbons of the different conformers may be observed. As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals for the exchanging nuclei broaden and merge into a single, averaged signal. researchgate.net By analyzing the NMR spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For this compound, the presence of the ortho-methyl group would likely result in a measurable rotational barrier, and dynamic NMR would be the ideal technique to determine its value. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Key Functional Group Vibrations and Bond Stretching

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within a molecule. For this compound, the spectra would be dominated by vibrations from the hydroxyl group, the two aromatic rings, and the methyl groups. IR and Raman spectroscopy are complementary, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. acs.org

Key Expected Vibrations:

O-H Vibrations: The hydroxyl (-OH) group gives rise to a characteristic stretching vibration. In the IR spectrum of phenols, this typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. docbrown.info The corresponding O-H in-plane bending vibration is expected in the 1310-1410 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear as a group of bands in the 3000-3100 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations from the two methyl groups (CH₃) would be found in the 2850-3000 cm⁻¹ range.

C-C Aromatic Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nist.gov For biphenyl (B1667301) systems, a characteristic band around 1280 cm⁻¹ is often observed, which can be sensitive to the substitution pattern. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is expected to produce a strong band in the IR spectrum, typically in the range of 1140-1230 cm⁻¹. docbrown.info

The table below summarizes the expected vibrational frequencies for key functional groups in this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
Hydroxyl (-OH)Stretching3200 - 3600 (Broad)IR
Aromatic C-HStretching3000 - 3100IR, Raman
Methyl (-CH₃)Stretching2850 - 3000IR, Raman
Aromatic C=CStretching1400 - 1600IR, Raman
Phenolic C-OStretching1140 - 1230IR

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₄H₁₄O), the exact molecular weight is 198.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 198.

Due to the stability of the aromatic rings, the molecular ion peak for phenols and biphenyls is typically strong. youtube.comnist.gov The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of a Methyl Radical: A common fragmentation for methylated compounds is the loss of a methyl radical (•CH₃, 15 mass units), leading to a significant fragment ion at m/z 183 ([M-15]⁺).

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can occur, resulting in a peak at m/z 197 ([M-1]⁺).

Loss of Carbon Monoxide: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide (CO, 28 mass units), which would produce a fragment ion at m/z 170 ([M-28]⁺). youtube.com This is a characteristic fragmentation for phenols. docbrown.info

Cleavage of the Biphenyl Bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the individual substituted rings. This could result in ions such as [C₇H₇O]⁺ (m/z 107) from the hydroxymethylphenyl moiety and [C₇H₇]⁺ (m/z 91), the tropylium (B1234903) ion, from the tolyl moiety.

Loss of Water: Although less common for phenols than for alcohols, a minor peak corresponding to the loss of a water molecule (H₂O, 18 mass units) might be observed at m/z 180 ([M-18]⁺).

The table below outlines the predicted major fragmentation pathways and the corresponding m/z values.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Fragment Formula
198•CH₃183[C₁₃H₁₁O]⁺
198CO170[C₁₃H₁₄]⁺˙
198•H197[C₁₄H₁₃O]⁺
198C₇H₇•107[C₇H₇O]⁺
198C₇H₇O•91[C₇H₇]⁺

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings.

The UV-Visible absorption spectrum of biphenyl shows an intense absorption band around 250 nm. nist.gov The introduction of substituents on the phenyl rings, such as the hydroxyl and methyl groups in the target compound, typically causes a bathochromic shift (a shift to longer wavelengths) and can affect the intensity of the absorption bands. Phenols and cresols generally exhibit absorption maxima in the range of 270-280 nm. nist.gov Therefore, this compound is predicted to have strong absorption bands in the 250-290 nm region. The exact position and intensity of these bands would also be influenced by the dihedral angle between the two rings, as this affects the extent of π-conjugation across the biphenyl system.

Many phenolic compounds are known to be fluorescent. Upon excitation with UV light, they can emit light at a longer wavelength. The emission properties are sensitive to the molecular structure and the solvent environment. While specific emission data for this compound is not documented, analogous substituted phenols often exhibit fluorescence. For instance, studies on other substituted phenols have shown that the formation of the phenolate (B1203915) anion can lead to new emission bands. researchgate.net The fluorescence spectrum would provide further information about the electronic structure of the excited state of the molecule.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite its defined structure (CAS No: 175136-31-9), detailed scholarly research focusing on its quantum chemical properties, intermolecular interactions, and theoretical spectroscopic behavior appears to be unavailable in the public domain.

Therefore, it is not possible to provide a detailed article covering the specific computational chemistry and theoretical studies as requested. Key areas of computational analysis, including Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, electrostatic potential mapping, and Hirshfeld surface analysis, have not been published for this particular molecule.

Computational chemistry relies on sophisticated software and theoretical models to predict the behavior and properties of molecules. These studies, such as those employing DFT, provide fundamental insights into a molecule's electronic structure, reactivity, and potential interactions. For instance, geometry optimization determines the most stable three-dimensional arrangement of atoms, while HOMO-LUMO analysis helps in understanding chemical reactivity and electronic transitions. Similarly, electrostatic potential maps visualize the charge distribution and reactive sites of a molecule, and Hirshfeld surface analysis is crucial for understanding how molecules pack together in a solid state by quantifying intermolecular forces.

The absence of such published data for this compound means that a scientifically accurate and detailed discussion on the following topics cannot be constructed at this time:

Computational Chemistry and Theoretical Studies

Theoretical Prediction of Spectroscopic Properties

While general principles of computational chemistry are well-established, applying them to a specific compound requires dedicated research and calculation. Without peer-reviewed studies to draw upon, any attempt to generate data for these sections would be speculative and scientifically unsound.

Further research by computational chemists would be required to generate the necessary data to build a comprehensive theoretical profile of 2-Methyl-4-(4-methylphenyl)phenol.

Chemical Reactivity and Transformation Pathways

Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions

The aromatic rings of 2-Methyl-4-(4-methylphenyl)phenol are activated towards electrophilic substitution due to the presence of the powerful ortho, para-directing hydroxyl (-OH) and methyl (-CH3) groups. byjus.comgoogle.com The lone pair of electrons on the hydroxyl oxygen can delocalize into the benzene (B151609) ring, increasing its electron density and making it more attractive to electrophiles. google.com This activation is so potent that reactions often proceed under milder conditions than those required for benzene. chemistrysteps.com

Electrophilic Substitution Reactions:

Halogenation: Phenols readily react with halogens even without a Lewis acid catalyst. byjus.com For instance, treatment of a phenol (B47542) with bromine water typically results in the formation of a polybrominated precipitate. byjus.comgoogle.com To achieve mono-substitution on a molecule like this compound, less polar solvents such as chloroform (B151607) (CHCl3) or carbon disulfide (CS2) at lower temperatures would be necessary. mlsu.ac.in The substitution pattern would be directed by the existing groups, with the positions ortho and para to the hydroxyl group being the most reactive.

Nitration: Nitration can be achieved using dilute nitric acid at low temperatures, which typically yields a mixture of ortho and para nitro-substituted products. byjus.comgoogle.com Using concentrated nitric acid would likely lead to polysubstitution and significant oxidative decomposition. byjus.comlibretexts.org

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-substituted product is favored, while at higher temperatures, the para-substituted product predominates. mlsu.ac.in

Friedel-Crafts Reactions: While the hydroxyl group strongly activates the ring, it can also coordinate with the Lewis acid catalyst, complicating Friedel-Crafts alkylation and acylation. However, under specific conditions, such as using hydrogen fluoride (B91410) as a catalyst, alkylation can occur, primarily at the para position. mlsu.ac.in A notable example is the Friedel-Crafts synthesis of the antioxidant BHT (Butylated hydroxytoluene) from p-cresol. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene ring of phenols is generally difficult unless the ring is activated by strongly electron-withdrawing groups, such as nitro groups, at the ortho or para positions. libretexts.org For this compound, which lacks such groups, direct nucleophilic attack on the ring is not a favored pathway.

Redox Chemistry: Oxidation and Reduction of Phenolic Moieties

The phenolic hydroxyl group makes this compound susceptible to oxidation. The ease of oxidation is a hallmark of phenolic compounds and is central to their role as antioxidants. tandfonline.comnih.gov

Oxidation: Phenols can be oxidized by various oxidizing agents, such as chromic acid or potassium dichromate (K2Cr2O7), to form quinones. libretexts.orgyoutube.com The oxidation process involves the initial loss of an electron from the phenolic compound to form a radical cation, which is an intermediate in the reaction. tandfonline.comnih.gov This process is often irreversible. nih.gov For a phenol with a para-substituent, like the 4-methylphenyl group in the target molecule, oxidation would likely lead to the formation of a para-benzoquinone derivative. youtube.com The presence of electron-donating groups, such as the methyl and methylphenyl groups, can influence the oxidation potential. tandfonline.com The antioxidant activity of phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby becoming a resonance-stabilized phenoxyl radical themselves. tandfonline.com

Reduction: The aromatic rings of phenols are highly stable and resistant to reduction under typical catalytic hydrogenation conditions that would reduce an alkene. The reduction of the aromatic system requires harsh conditions. Conversely, the quinones formed from the oxidation of phenols can be readily reduced back to their dihydroxybenzene (hydroquinone) analogs using mild reducing agents. youtube.com This redox cycle between quinones and hydroquinones is a key feature of their chemistry. youtube.com

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The phenolic hydroxyl group is a key functional group for ligand synthesis, enabling the formation of stable complexes with a wide range of metal ions. nih.govmdpi.com

Phenolic compounds are effective chelating agents, particularly for oxophilic ("oxygen-loving") transition metals. nih.gov The design of chelating ligands based on phenols relies on several key principles:

Presence of Donor Atoms: The phenolic oxygen is a primary donor atom. To create a chelating ligand, which binds to a metal ion through multiple points, other donor atoms like nitrogen or sulfur are often incorporated into the molecular structure. researchgate.netunacademy.com This is commonly achieved by synthesizing Schiff base ligands through the condensation of a phenolic aldehyde with a primary amine. tandfonline.comjocpr.com

Formation of Stable Rings: Chelation is entropically favored and results in enhanced stability (the "chelate effect") when the ligand forms a five- or six-membered ring with the metal ion. nih.govunacademy.com Ligands derived from this compound could be designed to form such stable rings. For example, introducing a functional group at the position ortho to the hydroxyl group would create an ideal geometry for chelation.

pH-Dependence: The coordination ability of phenols is highly pH-dependent. Deprotonation of the phenolic hydroxyl group under neutral or alkaline conditions generates a phenoxide ion, which is a much stronger ligand for metal ions. nih.govnih.gov

Transition metal complexes of phenolic ligands are typically synthesized by reacting the ligand with a suitable metal salt (e.g., acetates, chlorides) in a solvent like ethanol (B145695) or methanol (B129727). tandfonline.comnih.gov The reaction often involves refluxing the mixture, and the resulting complex may precipitate from the solution. jocpr.com

For a ligand derived from this compound, a typical synthesis might involve creating a Schiff base derivative first, followed by complexation with a metal ion such as Cu(II), Co(II), Ni(II), or Zn(II). tandfonline.com

Characterization Techniques: The resulting metal complexes are characterized using a suite of analytical methods:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion, evidenced by shifts in the vibrational frequencies of key functional groups like C=N (in Schiff bases) and the phenolic C-O bond. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination geometry (e.g., tetrahedral, square-planar, octahedral). tandfonline.comresearchgate.net

Elemental Analysis: To determine the stoichiometry of the complex (ligand-to-metal ratio). jocpr.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. nih.gov

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry. tandfonline.com

The formation of metal-phenolic networks can significantly alter the physicochemical properties of the parent organic molecule.

Thermal Stability: Metal complexes of phenolic ligands often exhibit enhanced thermal stability compared to the free ligand. jocpr.com Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the decomposition pattern of the complexes. Typically, coordinated water molecules are lost at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. jocpr.com

Electrical Stability and Properties: The incorporation of metal ions into a phenolic matrix can introduce new electronic and optical properties. researchgate.net The electrical conductivity of these materials can be tuned by the choice of metal ion and the structure of the organic ligand. The coordination environment and the potential for extended π-systems within the complex play a crucial role in determining these properties.

Derivatization Strategies for Functional Enhancement

Derivatization involves chemically modifying a molecule to alter or enhance its properties. rhhz.net For this compound, the primary sites for derivatization are the phenolic hydroxyl group and the activated aromatic ring. nih.gov

Reactions at the Hydroxyl Group:

Esterification: The hydroxyl group can be converted to an ester by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov This strategy can be used to create prodrugs or modify the lipophilicity of the molecule.

Etherification: Conversion to an ether is commonly achieved via the Williamson ether synthesis, where the corresponding phenoxide ion (formed by treating the phenol with a strong base) acts as a nucleophile to attack an alkyl halide. nih.gov

Reactions on the Aromatic Ring:

Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. It involves reacting the phenol with formaldehyde (B43269) and a secondary amine. researchgate.netmdpi.com This is a valuable strategy for synthesizing new chelating ligands.

Coupling Reactions: The phenolic ring can participate in various cross-coupling reactions to build more complex molecular architectures.

A study on the derivatization of 4-phenylphenol (B51918) (a structurally related compound) with 2-sulfobenzoic anhydride showed that such modifications can significantly improve its detectability in mass spectrometry analysis. nih.gov This highlights how derivatization can be employed not just to alter bulk properties but also to enhance analytical characteristics.

Table of Derivatization Reactions

Reaction Type Reagents Functional Group Modified Product Type
Esterification Acyl Chloride/Anhydride, Base Hydroxyl (-OH) Phenyl Ester
Etherification Alkyl Halide, Base Hydroxyl (-OH) Phenyl Ether
Mannich Reaction Formaldehyde, Amine Aromatic Ring (C-H) Aminomethylated Phenol
Halogenation Br₂ or Cl₂ Aromatic Ring (C-H) Halogenated Phenol

Esterification and Etherification Reactions of Phenolic Hydroxyls

The phenolic hydroxyl group of this compound is a key site for functionalization through esterification and etherification reactions.

Esterification:

Phenols are known to react with carboxylic acids or their derivatives to form esters. The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid. masterorganicchemistry.com However, due to the acidic nature of phenols, this reaction can be less favorable. A more efficient method for the esterification of phenols involves the use of more reactive acylating agents such as acid chlorides or anhydrides. youtube.comgoogle.com For instance, the reaction of a phenol with an acid chloride is a common and effective way to produce phenate esters. youtube.com The reaction can also be facilitated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base, which then readily reacts with the acid chloride. youtube.com

Etherification:

The synthesis of ethers from phenols can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This method involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. Additionally, processes for the etherification of phenols using alkyl carboxylates in the presence of a carboxylic acid salt have been developed. google.com Another approach involves the reaction of phenols with alcohols in the presence of specific catalysts. For example, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol can selectively convert benzyl (B1604629) alcohols to their corresponding methyl or ethyl ethers, showcasing the potential for selective etherification in molecules with multiple hydroxyl groups. organic-chemistry.org

A summary of representative esterification and etherification reactions is presented in the table below.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
EsterificationCarboxylic AcidStrong Acid (e.g., H₂SO₄)Phenyl Ester
EsterificationAcid ChlorideBase (optional)Phenyl Ester
EtherificationAlkyl HalideBasePhenyl Ether
EtherificationAlkyl CarboxylateCarboxylic Acid SaltPhenyl Ether

Synthesis of Schiff Base Derivatives and Their Coordination Chemistry

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands in coordination chemistry. semanticscholar.org They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. atlantis-press.com

To prepare Schiff base derivatives of this compound, the phenol must first be functionalized to introduce an aldehyde or amine group. A common strategy involves the formylation of the phenol to introduce an aldehyde group ortho to the hydroxyl group. This can be followed by condensation with a primary amine. For example, 2,6-diformyl-4-methylphenol is a precursor used in the synthesis of double Schiff base ligands. researchgate.net

The resulting Schiff base ligands, which incorporate the this compound backbone, can then be used to form coordination complexes with various transition metal ions. semanticscholar.org The phenolic oxygen and the imine nitrogen atoms are key donor sites for coordination with metal centers. nih.gov

Coordination Chemistry:

Schiff base ligands derived from substituted phenols can form stable complexes with a range of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), and Hg(II). nih.gov The coordination mode of the ligand can vary. For instance, a deprotonated Schiff base ligand can act as a tridentate ligand, coordinating through the phenolic oxygen and two azomethine nitrogen atoms. nih.gov In other cases, a neutral ligand might coordinate through the phenolic oxygen and one azomethine nitrogen. nih.gov

The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the structure of the Schiff base ligand. For example, copper(II) complexes with Schiff base ligands have been observed to adopt square planar or square-pyramidal geometries. researchgate.net Manganese(II) complexes have also been synthesized, where the metal center is coordinated to the Schiff base ligand. semanticscholar.org

The table below summarizes the synthesis and coordination aspects of Schiff base derivatives.

PrecursorAmine/Aldehyde ReactantMetal IonCoordination Sites
2,6-diformyl-4-methylphenol5-aminouracilCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), Hg(II)Phenolic O, Azomethine N nih.gov
Salicylaldehyde (B1680747) derivativep-ToluidineLanthanides (Ln)Phenolic O, Azomethine N researchgate.net
2-methoxy-6-formylphenol derivativep-anisidineMn(II)Phenolic O, Azomethine N semanticscholar.org

Heterocyclic Ring Annulation and Fusion Strategies (e.g., Oxadiazole, Pyrazole (B372694), Chromone)

The this compound scaffold can serve as a building block for the synthesis of various heterocyclic compounds through ring annulation and fusion reactions.

Oxadiazole Synthesis:

1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from derivatives of 2-methylphenol. uobaghdad.edu.iqsemanticscholar.org One common route involves the conversion of a carboxylic acid derivative to its corresponding hydrazide. nih.gov This hydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. nih.gov For example, 2-hydroxy-3-methylbenzohydrazide can be cyclized with aryl carboxylic acids in the presence of phosphorus oxychloride to yield 6-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-methylphenol derivatives. semanticscholar.org Another method involves the cyclization of corresponding hydrazones using bromine in glacial acetic acid. semanticscholar.org

Pyrazole Synthesis:

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A general method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com To synthesize a pyrazole incorporating the this compound moiety, a precursor containing a 1,3-dicarbonyl functionality would be required. For instance, 3,4,5-substituted pyrazole derivatives can be synthesized starting from 3-benzoyl propionic acid derivatives. nih.gov The formation of the pyrazole core is achieved by reacting the corresponding 1,3-diketone with hydrazine monohydrate. nih.gov

Chromone (B188151) Synthesis:

Chromones, or 1-benzopyran-4-ones, are another class of heterocyclic compounds that can be synthesized from phenolic precursors. ijrpc.com A common method for synthesizing 2-methyl chromones is the Simonis reaction, which involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. ijrar.org Another route is the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijrar.org Substituted 2-methyl chromones can be prepared from 2-acetyl phenol by condensation with ethyl acetate (B1210297) to form a 2-acetylacetyl phenol intermediate, which is then cyclized. jocpr.comjocpr.com

The following table outlines the general strategies for the synthesis of these heterocyclic systems.

HeterocycleKey PrecursorGeneral Reaction
Oxadiazole 2-hydroxy-3-methylbenzohydrazideCyclization with carboxylic acids or cyclization of hydrazones semanticscholar.org
Pyrazole 1,3-Diketone derivativeCondensation with hydrazine nih.gov
Chromone 2-Acetyl phenol derivativeCondensation with an ester followed by cyclization jocpr.comjocpr.com

Applications in Materials Science and Industrial Processes

Antioxidant Performance and Mechanisms

Phenolic compounds are widely recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. researchgate.net This action interrupts the auto-oxidation chain reactions that lead to the degradation of organic materials. The antioxidant efficacy of phenolic structures can be influenced by the nature and position of substituents on the aromatic ring.

The primary application of phenolic antioxidants is in the stabilization of polymeric materials, such as polyolefins, which are susceptible to thermo-oxidative degradation during processing and end-use. researchgate.net The incorporation of phenolic compounds like 2-Methyl-4-(4-methylphenyl)phenol can significantly enhance the long-term stability and service life of these materials. The antioxidant mechanism involves the phenolic hydroxyl group donating a hydrogen atom to the highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer, thereby converting them into less reactive hydroperoxides (ROOH) and forming a stable phenoxyl radical. This process effectively terminates the degradation cycle. Polymeric phenols, in particular, have gained attention for their potent antioxidant properties and increased stability. nih.gov

The free radical scavenging potential of phenolic compounds is commonly evaluated using in vitro assays. A prevalent method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The efficiency is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govnih.gov Lower IC50 values indicate greater antioxidant activity. nih.gov For instance, studies on various phenolic extracts have demonstrated a strong correlation between their phenolic content and their radical scavenging capacity. nih.govnih.gov

Table 1: Representative Free Radical Scavenging Activity (IC50) of Phenolic Compounds This table presents illustrative data for related phenolic compounds to demonstrate the range of activity typically observed in DPPH assays.

Compound/Extract Assay IC50 Value (μg/mL) Reference
Butanol Fraction (Salix aegyptiaca) DPPH 27.7 nih.gov
Methanolic Extract (Salix aegyptiaca) DPPH 48.3 nih.gov
Water Fraction (Salix aegyptiaca) DPPH 106.3 nih.gov
Butylated Hydroxytoluene (BHT) DPPH 26.5 nih.gov

Theoretical studies using Density Functional Theory (DFT) provide corroboration for experimental findings. nih.govnih.gov These computational methods can calculate key descriptors related to antioxidant activity, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, ionization potential (IP), and the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govdntb.gov.ua A lower BDE indicates that the hydrogen atom is more easily donated, suggesting higher antioxidant potential. Similarly, a higher HOMO energy value suggests a greater ability to donate electrons, which is consistent with strong radical scavenging activity. nih.govnih.gov DFT studies have confirmed that the antioxidant mechanism for many phenols proceeds via hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPLET). nih.govdntb.gov.ua

Role as Synthetic Intermediates in Fine Chemicals Production

The chemical structure of this compound makes it a versatile intermediate for synthesizing more complex molecules. The hydroxyl group and the aromatic rings can undergo various chemical transformations, allowing for the construction of elaborate molecular architectures for fine chemicals.

The dye and pigment industry relies on aromatic compounds as fundamental starting materials. epa.gov Phenolic compounds are frequently used as coupling components or precursors in the synthesis of azo dyes and other colorant classes. Related molecules like 2-methyl-4-aminophenol serve as dye intermediates. tantuchemicals.com The structure of this compound can be modified, for example, through condensation reactions with amines to form Schiff bases. researchgate.netresearchgate.net These Schiff bases can act as ligands for metal complexes, some of which exhibit distinct colors and photoactive properties, making them suitable for use in specialized pigment systems. researchgate.net Furthermore, derivatives such as 2-[4-[(2-phenylhydrazinyl)methyl]phenyl]phenol are noted for their use as intermediates in dye production. synhet.com

The bi-aryl phenol (B47542) scaffold is a privileged structure in medicinal chemistry and agrochemical research. The compound can serve as a starting point for the synthesis of novel molecules with potential biological activity. Its structural features allow for modifications aimed at optimizing interactions with biological targets. For instance, related phenolic structures are utilized as intermediates for pharmaceuticals and pesticides. synhet.com The synthesis of sulfoximines, a motif found in medicinal chemistry, can involve reactions with various aromatic compounds. acs.orgacs.org The development of new compounds often begins with foundational building blocks like this compound, which can be elaborated through multi-step synthetic sequences.

Development of Functional Materials and Sensors

Beyond stabilization, this compound and similar phenolic structures can be integral components in the creation of advanced functional materials and chemical sensors.

By converting the phenolic hydroxyl group into a polymerizable moiety, such as an acrylate, the compound can be used as a monomer. acs.org The resulting polymers can exhibit tailored properties, such as thermal stability, specific responsiveness to stimuli (e.g., pH), or unique optoelectronic characteristics. acs.orgresearchgate.net Polymers derived from phenolic monomers have been investigated for their high thermal stability and potential as semi-conductors. researchgate.net

The phenolic group is also a key feature in the design of chemical sensors. Its ability to form hydrogen bonds and engage in specific interactions can be exploited for the selective detection of various analytes. For example, sensors have been developed for the detection of phenol-type compounds in aqueous solutions using polymers as a solid-phase micro-extraction (SPME) phase coupled with infrared spectroscopy. nih.gov In other designs, Schiff bases derived from phenols have been employed as the recognition element in electrochemical sensors for detecting specific ions like iodide. researchgate.net The sensor's response relies on the complex formation between the phenolic-derived ligand and the target analyte, leading to a measurable optical or electrochemical signal. researchgate.net

Despite a comprehensive search for scientific literature, no specific research findings on the supramolecular assembly and self-organization in soft materials for the chemical compound this compound were identified. General principles of supramolecular chemistry suggest that as a substituted phenol, this compound would likely exhibit hydrogen bonding via its hydroxyl group and π-π stacking interactions through its aromatic rings. However, without dedicated studies, a detailed and scientifically accurate discussion on its specific behavior in soft matter, as per the requested outline, cannot be provided.

Environmental Aspects and Degradation Studies

Environmental Presence and Sources of Phenolic Compounds

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They originate from both natural and industrial sources. nih.govresearchgate.net Natural phenols are secondary metabolites in plants and trees, playing roles in defense against pathogens, insects, and UV radiation. wikipedia.orgresearchgate.net They are found in soil as byproducts of decomposing plant matter and are present in various foods and beverages. nih.govresearchgate.netnih.gov

Industrial activities are a major source of phenolic compounds in the environment. researchgate.net These compounds are used in or are byproducts of numerous industries, including petrochemicals, pharmaceuticals, plastics, resins, pulp and paper, and textiles. researchgate.netnih.gov Effluents from these industries can release a variety of substituted phenols into waterways. researchgate.net For instance, the oil-shale industry is a significant source of phenolic pollutants, including phenol (B47542), cresols, and dimethylphenols. nih.gov Additionally, some phenolic compounds are used as preservatives in wood and lumber. researchgate.net

The presence of specific phenolic compounds has been documented in various environmental matrices. For example, a study of the oil-shale region in Estonia found phenol, cresols, dimethylphenols, and resorcinols to be major pollutants in semi-coke dump leachates. nih.gov Another review highlighted that over 60 different phenols have been identified in water matrices globally, with bisphenol A being one of the most frequently detected. nih.gov While direct data on the environmental concentrations of 2-Methyl-4-(4-methylphenyl)phenol is limited in the reviewed literature, the widespread presence of other substituted phenols suggests that it could potentially be found in areas with relevant industrial activities.

Biodegradation Pathways of Substituted Phenols

The microbial breakdown of substituted phenols is a critical process for their removal from the environment. nih.gov Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy. nih.govnih.gov

The aerobic biodegradation of phenolic compounds typically begins with the hydroxylation of the aromatic ring to form a catechol derivative. nih.govtandfonline.combioline.org.br This initial step is catalyzed by enzymes called phenol hydroxylases. tandfonline.combioline.org.br Following the formation of catechol, the aromatic ring is cleaved, opening it up for further metabolism. nih.gov

One of the two primary ring-cleavage strategies is the ortho-cleavage pathway . nih.govfrontiersin.org In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring. bioline.org.brfrontiersin.org This intradiol fission results in the formation of cis,cis-muconic acid. frontiersin.org This intermediate is then further metabolized through a series of reactions into compounds that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle. frontiersin.org Several bacterial genera, including Pseudomonas, are known to utilize the ortho-cleavage pathway for phenol degradation. nih.govfrontiersin.org

While the ortho-pathway is common, some bacteria utilize the meta-cleavage pathway, and some can even employ both simultaneously. nih.govfrontiersin.orgnih.gov The specific pathway used can depend on the microorganism and the specific substituted phenol being degraded. frontiersin.org

The study of biodegradation pathways involves identifying the intermediate compounds formed during the process. For the ortho-cleavage pathway of phenol, the key intermediates include catechol and cis,cis-muconic acid. frontiersin.org Further degradation of cis,cis-muconic acid leads to intermediates of the Krebs cycle. frontiersin.org

In the context of substituted phenols, the initial hydroxylation can lead to substituted catechols. For example, the degradation of methyl-substituted phenols can produce methylcatechols. frontiersin.org The subsequent ring cleavage would then yield corresponding substituted muconic acids. Research on Pseudomonas sp. strain MT1 has identified a gene cluster specifically adapted for the transformation of methylcatechol and 3-methylmuconate, highlighting the specificity of these enzymatic systems. frontiersin.org

The biotransformation of more complex phenolic compounds can involve a variety of reactions beyond ring cleavage, including decarboxylation, reduction, and hydrolysis, catalyzed by enzymes like phenolic acid decarboxylases and esterases. mdpi.com For instance, cytochrome P450 enzymes can catalyze phenol coupling reactions, which may lead to the formation of more lipophilic and potentially more toxic metabolites. acs.org Computational studies have explored these complex biotransformation pathways for pollutants like triclosan. acs.org

Table 1: Key Enzymes and Intermediates in the Ortho-Cleavage Pathway of Phenol Biodegradation

StepEnzymeSubstrateProduct
1. HydroxylationPhenol HydroxylasePhenolCatechol
2. Ring CleavageCatechol 1,2-dioxygenaseCatecholcis,cis-Muconic acid
3. Further MetabolismVarious enzymescis,cis-Muconic acidKrebs Cycle Intermediates

Photochemical Degradation in Aquatic Environments

In addition to biodegradation, phenolic compounds in aquatic environments can be broken down by photochemical reactions initiated by sunlight. nih.govresearchgate.net This process, known as photolysis or photodegradation, can be a significant fate process for some organic pollutants. nih.gov

The rate of photolysis can be influenced by various factors in the water, such as the presence of other substances. For example, humic acids, which are common in natural waters, can decrease the rate of photolysis by absorbing sunlight that would otherwise be available to the phenolic compound. nih.gov

Studies on specific phenolic compounds have elucidated their photochemical behavior. For instance, the photolysis of phenanthrene (B1679779) was found to follow first-order kinetics, with a half-life in sunlight-exposed pure water of approximately 10.3 hours. nih.gov The photodegradation of other phenols has been investigated using photocatalysts. researchgate.netmdpi.com For example, a palladium-based photocatalyst has been shown to be effective in degrading phenol in aqueous solutions under UV-vis irradiation, achieving a high degree of mineralization. researchgate.netmdpi.com

The photochemical degradation of substituted phenols can lead to the formation of various transformation products. For example, the irradiation of ortho-substituted trifluoromethyl naphthols can lead to their hydrolysis to the corresponding acids through a quinone-methide intermediate. researchgate.net Similarly, ortho-hydroxy benzyl (B1604629) alcohol can lose water upon irradiation to form a quinone methide. researchgate.net

Environmental Persistence and Fate in Different Media (Air, Water, Soil)

The persistence and ultimate fate of phenolic compounds in the environment depend on a combination of their chemical properties and the characteristics of the environmental medium (air, water, or soil). researchgate.netnih.gov

In soil , the fate of phenolic compounds is influenced by processes such as biodegradation, sorption to soil particles, and leaching into groundwater. nih.govnih.gov Phenolics can exist in a dissolved form in soil water, be reversibly bound to soil particles, or become incorporated into humic substances. nih.gov The biodegradability of phenols in soil varies depending on their structure. Simple phenols like phenol, p-cresol, and resorcinol (B1680541) are often readily degradable, while more complex structures like certain dimethylphenols may be more persistent. nih.gov The combination of strong sorption and rapid biodegradation can lead to the complete degradation of some organic compounds within the top few centimeters of the soil profile, reducing the risk of groundwater contamination. researchgate.net

In water , the fate of phenolic compounds is governed by biodegradation, photodegradation, and potential transport. nih.govtaylorfrancis.com While groundwater is generally less polluted than surface water, phenolic compounds have been found in aquifers, sometimes at concentrations higher than in adjacent rivers. taylorfrancis.com This suggests that their behavior in subsurface environments requires further study. taylorfrancis.com The persistence of phenolic compounds in water can pose a risk to aquatic ecosystems and human health if the water is used for drinking. nih.govtaylorfrancis.com

The fate of phenolic compounds in the air is largely determined by their volatility and their reactions with atmospheric oxidants. researchgate.net Some phenols are volatile enough to be present in the atmosphere. researchgate.net Their persistence in the air is generally limited by rapid photochemical oxidation.

Table 2: Factors Influencing the Environmental Fate of Phenolic Compounds

Environmental MediumKey ProcessesInfluencing Factors
SoilBiodegradation, Sorption, LeachingSoil type, organic matter content, microbial population, pH, temperature
WaterBiodegradation, Photodegradation, TransportSunlight exposure, presence of other substances (e.g., humic acids), water chemistry, microbial activity
AirVolatilization, Photochemical OxidationVapor pressure, atmospheric conditions (e.g., sunlight, presence of oxidants)

Predictive Modeling for Environmental Behavior

Predictive modeling is an increasingly important tool for assessing the environmental behavior and potential risks of chemical compounds. mdpi.comuniv-lyon1.fr These models use mathematical and statistical approaches to simulate the fate and transport of chemicals in the environment. univ-lyon1.fr

For phenolic compounds, models can be developed to predict their degradation rates, their distribution between different environmental compartments (air, water, soil), and their potential to reach sensitive receptors. univ-lyon1.fr Mechanistic models, such as physiologically based toxicokinetic-toxicodynamic (PBTKTD) models, aim to provide predictive tools for assessing environmental quality by simulating the uptake, distribution, metabolism, and effects of chemicals in organisms. univ-lyon1.fr

Machine learning is also being applied to predict the behavior of phenolic compounds. mdpi.com For instance, machine learning algorithms have been used to model the quenching of electrochemiluminescence by phenolic compounds, allowing for their detection and quantification. mdpi.com This approach can be particularly useful for complex systems where developing a traditional mechanistic model is challenging. mdpi.com

By integrating data on chemical properties, environmental conditions, and biological processes, predictive models can help to estimate the environmental persistence and fate of compounds like this compound, even in the absence of extensive experimental data. univ-lyon1.fr

Biological and Biochemical Research Applications Excluding Clinical Human Data

In Vitro Biological Activity Screening on Non-Human and Select Human Cell Lines

The antimicrobial properties of phenolic compounds and their derivatives are a significant area of research. While specific data on the antimicrobial activity of 2-Methyl-4-(4-methylphenyl)phenol is not extensively detailed in the provided search results, the broader class of phenolic compounds, including its analogues, has demonstrated notable antibacterial and antifungal effects. The mechanisms of action are often attributed to their interaction with microbial cell membranes and key cellular enzymes.

Derivatives of this compound, such as other substituted phenols, have been evaluated for their efficacy against a range of microbial pathogens. For instance, flavones and methyl-4H-1-benzopyran-4-ones carrying monoamidinobenzimidazoles have shown potent antibacterial activities, especially against Gram-positive bacteria. nih.gov Specifically, compounds 22 and 23 in one study exhibited significant inhibitory activity with Minimum Inhibitory Concentration (MIC) values of 1.56 µg/ml against S. aureus, MRSA (methicillin-resistant S. aureus), and MRSE (methicillin-resistant S. epidermidis), and 3.12 µg/ml against C. albicans. nih.gov

The structure of the phenolic compound plays a crucial role in its antimicrobial action. For example, the presence and position of substituents on the benzene (B151609) ring influence the compound's ability to disrupt microbial membranes and interact with intracellular targets. mdpi.com Phenolic acids, a related class, can decrease extracellular pH and, in their undissociated form, cross the cell membrane to acidify the cytoplasm and denature proteins. mdpi.com

Furthermore, a study on a Schiff base polymer derived from a related phenol (B47542), poly-2-[(4-methylbenzylidene)amino]phenol, showed antimicrobial activity against a panel of bacteria including Sarcina lutea, Enterobacter aerogenes, Escherichia coli, Enterococcus Faecalis, Klebsiella pneumoniae, Bacillus subtilis, and the fungi Candida albicans and Saccharomyces cerevisiae. researchgate.net Another phenolic compound, 2,4-bis(1,1-dimethylethyl)-phenol, produced by an actinobacterium, has demonstrated antifungal activity against the plant pathogen Pithomyces atro-olivaceous. nih.gov This compound has also been identified as an antifungal agent from Pseudomonas fluorescens TL-1, effective against a variety of plant pathogenic fungi. core.ac.ukresearchgate.net

Table 1: Antimicrobial Activity of Selected Phenolic Derivatives

Compound/Derivative ClassTarget MicroorganismActivity/MIC Value
Amidinobenzimidazole derivatives of 2-phenyl-4H-1-benzopyran-4-oneS. aureus, MRSA, MRSE1.56 µg/ml nih.gov
Amidinobenzimidazole derivatives of 2-phenyl-4H-1-benzopyran-4-oneC. albicans3.12 µg/ml nih.gov
Poly-2-[(4-methylbenzylidene)amino]phenolSarcina lutea, Enterobacter aerogenes, E. coli, Enterococcus Faecalis, K. pneumoniae, B. subtilisActive researchgate.net
Poly-2-[(4-methylbenzylidene)amino]phenolCandida albicans, Saccharomyces cerevisiaeActive researchgate.net
2,4-bis(1,1-dimethylethyl)-phenolPithomyces atro-olivaceousActive nih.gov

Phenolic compounds are widely recognized for their anti-inflammatory properties. While direct studies on this compound are limited in the provided results, research on structurally related molecules provides insight into its potential mechanisms. A notable example is 2-methoxy-4-vinylphenol (B128420) (2M4VP), which has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov

The anti-inflammatory action of 2M4VP involves the inhibition of key pro-inflammatory mediators. It dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These effects are mediated through the suppression of critical signaling pathways. Specifically, 2M4VP inhibits the activation of nuclear factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα. nih.gov It also blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK. nih.gov Furthermore, it has been observed to inhibit the LPS-induced hyper-acetylation of histone H3. nih.gov

Analogous to these findings, indole (B1671886) derivatives of 2-(4-methylsulfonyl phenyl) have demonstrated good anti-inflammatory activity with a high selectivity towards COX-2 inhibition. nih.gov The anti-inflammatory activity of various phenolic compounds extracted from medicinal plants has also been well-documented, often correlating with their antioxidant capacity. nih.gov

Table 2: Anti-inflammatory Mechanisms of a Related Phenolic Compound (2-methoxy-4-vinylphenol)

TargetEffect
Nitric Oxide (NO) ProductionInhibited nih.gov
Prostaglandin E2 (PGE2) ProductionInhibited nih.gov
Inducible Nitric Oxide Synthase (iNOS) ExpressionBlocked nih.gov
Cyclooxygenase-2 (COX-2) ExpressionBlocked nih.gov
NF-κB ActivationSuppressed nih.gov
MAPK (p38, ERK1/2, JNK) PhosphorylationInhibited nih.gov
Histone H3 AcetylationInhibited nih.gov

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity. The presence of a hydroxyl group on the aromatic ring enables them to act as hydrogen or electron donors, thereby neutralizing free radicals. While specific antioxidant data for this compound is not available in the search results, studies on its analogues and other phenolic compounds offer valuable insights.

A comparative evaluation of 2-alkyl-4-methylphenols and their derivatives has been conducted to assess their antioxidant properties using various in vitro assays. researchgate.net These studies help in identifying the structural features that contribute to high antioxidant activity. researchgate.net For example, the antioxidant activity of a Schiff base compound, 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol, was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, yielding an EC50 value of 10.46 ppm. researchgate.net The antioxidant capacity of this compound is attributed to the hydrogen-donating ability of the phenolic group and the stability of the resulting radical, which is enhanced by the conjugated system of the molecule. researchgate.net

Natural phenols like zingerone, curcumin, and magnolol (B1675913) are known for their potent antioxidant properties. nih.gov Curcumin, for instance, can scavenge radicals through the formation of stable phenoxy radicals, a process facilitated by its conjugated structure. nih.gov The antioxidant activity can be influenced by the number and position of hydroxyl groups and the presence of other substituents on the phenol ring. nih.gov

The cytotoxicity of phenolic compounds is an important parameter to consider in the evaluation of their therapeutic potential. While information on the cytotoxicity of this compound is not directly provided, a study on a related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MTMP), a photoinitiator, demonstrated dose-dependent cytotoxicity on human monocytes. nih.gov In an MTT assay, MTMP decreased cell viability over 24 and 48-hour incubation periods. nih.gov

It is important to note that the cytotoxicity of phenolic derivatives can vary significantly based on their structure. For instance, while some derivatives of 2-alkyl-4-methylphenols exhibit antioxidant activity, certain compounds with a free carboxy group have shown cytotoxicity that could limit their pharmacological use. researchgate.net Conversely, methyl 4-hydroxy-3,5-diisobornylbenzoate was found to have low toxicity and high antioxidant and membrane-protective activity. researchgate.net

Investigations into Enzyme Inhibition and Modulation of Protein Function

The biological effects of phenolic compounds often stem from their ability to inhibit or modulate the function of specific enzymes and proteins. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, which can alter the activity of enzymes and receptors.

For example, certain phenolic compounds are known to inhibit ROS-generating enzymes like lipoxygenase/cyclooxygenase and xanthine (B1682287) dehydrogenase/oxidase. nih.gov The anti-inflammatory effects of 2-methoxy-4-vinylphenol are a direct result of its ability to inhibit enzymes like iNOS and COX-2. nih.gov Furthermore, in silico docking studies have shown that the phenolic compound 2,4-bis(1,1-dimethylethyl)-phenol can effectively bind to the active site of the mitochondrial F1F0 Adenosine triphosphate (ATP) synthase enzyme in Pithomyces atro-olivaceous, suggesting a mechanism for its antifungal activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogues. For phenolic compounds, SAR studies have revealed key structural features that govern their antioxidant and other biological activities. nih.gov

For instance, the antioxidant activity of phenolic compounds is significantly influenced by the number and location of hydroxyl groups on the aromatic ring. nih.gov The presence of bulky substituents can also impact activity. In a series of 2-alkyl-4-methyl-6-n-octylaminomethylphenols, the nature of the alkyl group was found to be a determinant of antioxidant efficacy. researchgate.net

In the context of antimicrobial activity, the introduction of specific functional groups can enhance potency. For example, the addition of an n-octylaminomethyl group to 2-isobornylphenol derivatives significantly increased their ability to inhibit H2O2-induced erythrocyte hemolysis compared to the parent compound. researchgate.net SAR studies on ketamine esters with aromatic ring substitutions have also shown that the position of the substituent (2- and 3-substituted being generally more active than 4-substituted) and the nature of the ester chain influence their anesthetic and analgesic properties. mdpi.com These studies underscore the importance of systematic structural modifications in optimizing the biological profile of phenolic compounds.

Research on this compound as a Molecular Probe in Biochemical Systems Remains Undocumented

Despite a comprehensive search of available scientific literature and databases, no specific research findings have been identified regarding the application of the chemical compound this compound as a molecular probe in biochemical systems.

Initial investigations sought to uncover studies detailing the use of this compound for probing and understanding biological processes at a molecular level. However, the search yielded no publications or datasets that describe its utility in this specific context. The primary information available for this compound is confined to its listing in chemical supplier catalogs and entries in chemical databases, which provide basic physical and chemical properties but no details of its use in biochemical research.

Further attempts to broaden the search to include any documented biological or biochemical activity of this compound also proved fruitless. The scientific literature does not appear to contain studies on its synthesis for biological evaluation or its application in any form of biochemical assay.

It is important to note that while research exists for structurally related compounds, such as the Schiff base derivative 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, the findings related to these molecules are not applicable to this compound itself. The specific structural and electronic properties of this compound would dictate its interactions within a biological system, and therefore, data from other compounds cannot be extrapolated.

Consequently, the requested article section on "Biological and Biochemical Research Applications," with a focus on its role as a molecular probe and including detailed research findings and data tables, cannot be generated at this time due to the absence of relevant scientific research. The compound remains, from a review of accessible information, uninvestigated for such purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(4-methylphenyl)phenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 4-methylphenol and a methyl-substituted benzaldehyde under acidic or basic catalysis. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., H₂SO₄ for acid catalysis or NaOH for base-driven reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (~70–85%) are achieved by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm for phenolic and methylphenyl groups) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl absence (distinguishing it from analogs like 2-formyl derivatives) .
  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), 1600–1450 cm⁻¹ (aromatic C=C), and 1250–1100 cm⁻¹ (C-O phenolic bond) validate functional groups .

Q. What safety protocols are recommended for handling phenolic compounds like this compound in laboratory settings?

  • Methodological Answer : Use nitrile or butyl rubber gloves (tested for permeability resistance), safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in sealed containers at <25°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic data inconsistencies in this compound using SHELX software?

  • Methodological Answer : For single-crystal X-ray diffraction data, use SHELXL for refinement. Address twinning or disorder by:

  • Applying the TWIN/BASF commands for twinned data.
  • Using PART/SUMP restraints for disordered methyl groups.
  • Validating hydrogen bonding via SHELXPRO’s hydrogen-bonding tables. Cross-check with Olex2 or PLATON for missed symmetry operations .

Q. How can hydrogen bonding patterns influence the crystallization behavior of this compound, and what analytical approaches are used to study these interactions?

  • Methodological Answer : The phenolic -OH group forms O-H···π or O-H···O hydrogen bonds, influencing crystal packing. Graph-set analysis (via Mercury or CrystalExplorer) identifies motifs like R22(8)R_2^2(8) dimers. Temperature-dependent crystallography (100–300 K) reveals polymorphism. Pair distribution function (PDF) analysis complements Bragg data for amorphous regions .

Q. What strategies can be employed to analyze the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column (e.g., Newcrom R1) with methanol/water (70:30 v/v) mobile phase at 1 mL/min. Monitor degradation products at 254 nm.
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Quantify decomposition via LC-MS and compare with control .

Q. How can in silico tools predict the biological activity of this compound, and what validation methods are used?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or estrogen receptors. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
  • ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability. Experimental validation via enzyme inhibition assays (e.g., COX-2 ELISA) confirms computational results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.